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molecular formula C14H25NO2 B8736702 Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B8736702
M. Wt: 239.35 g/mol
InChI Key: NGECLTJCWBBQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859608B2

Procedure details

To a solution of 8-azaspiro[4.5]decane (which has been described in WO 9800404 A1 6.2 g, 44.5 mmol) in dichloromethane (130 ml), which was cooled to 0° C., triethylamine (7.5 ml, 53.4 mmol) was added then a solution of tert-butyl dicarbonate (10.68 g, 48.9 mmol) in dichloromethane (50 ml) was added in 20 minutes. The clear solution was maintained under stirring at room temperature for 18 hours, then dichloromethane (50 ml) was added and the organic solution was washed with water (2×20 ml), HCl 0.1N (20 ml) then water (2×20 ml). The organic solvent was anhydrified (Na2SO4) and evaporated to give a crude that was purified on silica gel column (Hexane/AcOEt 95/5) to give 6 g of the title compound (light yellow solid).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
tert-butyl dicarbonate
Quantity
10.68 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:18](OC([O-])=O)([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>ClCCl>[CH2:4]1[C:5]2([CH2:10][CH2:9][N:8]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:7][CH2:6]2)[CH2:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C1CCCC12CCNCC2
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
tert-butyl dicarbonate
Quantity
10.68 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was maintained
WASH
Type
WASH
Details
the organic solution was washed with water (2×20 ml), HCl 0.1N (20 ml)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude that
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column (Hexane/AcOEt 95/5)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1CCCC12CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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